molecular formula C5H7ClN2O B1602682 5-(Chloromethyl)-3-ethyl-1,2,4-oxadiazole CAS No. 50737-34-3

5-(Chloromethyl)-3-ethyl-1,2,4-oxadiazole

Cat. No. B1602682
CAS RN: 50737-34-3
M. Wt: 146.57 g/mol
InChI Key: RHMCCYHKNUZCCU-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3-ethyl-1,2,4-oxadiazole, commonly referred to as CMEO, is a heterocyclic compound with a wide range of applications in organic synthesis, medicinal chemistry, and biochemistry. CMEO is a five-membered ring containing a nitrogen, oxygen, and chlorine atom, and is a versatile intermediate for the synthesis of various compounds. In

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

The compound is utilized in the synthesis of various pharmaceuticals. Its reactivity due to the chloromethyl group makes it a valuable intermediate in constructing molecules with potential therapeutic effects .

Development of Neonicotinoid Compounds

It serves as a precursor in the creation of new neonicotinoid compounds. These are a class of neuro-active insecticides modeled after nicotine .

Hyper Cross-Linked Polymers (HCPs)

5-(Chloromethyl)-3-ethyl-1,2,4-oxadiazole can be involved in the synthesis of HCPs, which are used for environmental pollution control, catalysis, and addressing energy crises due to their high surface area and porosity .

Gas Storage Applications

The structural properties of compounds derived from 5-(Chloromethyl)-3-ethyl-1,2,4-oxadiazole can be optimized for gas storage solutions, contributing to the development of more efficient storage materials .

Drug Delivery Systems

Derivatives of this compound could be engineered to form part of drug delivery systems, leveraging its structural properties for targeted therapeutic delivery .

Sensing and Detection Technologies

The compound’s derivatives can be functionalized to create sensors for detecting various biological and chemical substances .

Catalysis

Its derivatives can act as catalysts in chemical reactions, potentially improving reaction efficiency and selectivity .

Chromatographic Separations

The compound can be used to synthesize materials that aid in chromatographic separations, which is crucial in analytical chemistry for purifying and analyzing mixtures .

properties

IUPAC Name

5-(chloromethyl)-3-ethyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2O/c1-2-4-7-5(3-6)9-8-4/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHMCCYHKNUZCCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40585467
Record name 5-(Chloromethyl)-3-ethyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chloromethyl)-3-ethyl-1,2,4-oxadiazole

CAS RN

50737-34-3
Record name 5-(Chloromethyl)-3-ethyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(chloromethyl)-3-ethyl-1,2,4-oxadiazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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